

GBR 12783: A Technical Guide to a Selective Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GBR 12783

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Abstract

GBR 12783, an aryl 1,4-dialk(en)ylpiperazine derivative, is a potent and highly selective dopamine reuptake inhibitor (DRI). Its high affinity and selectivity for the dopamine transporter (DAT) over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), make it an invaluable tool in neuroscience research for investigating the role of the dopaminergic system in various physiological and pathological processes. This technical guide provides a comprehensive overview of **GBR 12783**, including its binding affinity, functional potency, detailed experimental protocols for its use, and a visualization of its mechanism of action.

Introduction

The dopamine transporter is a crucial regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This process terminates the dopaminergic signal and maintains dopamine homeostasis. Dysregulation of DAT function is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders. **GBR 12783** serves as a selective antagonist of DAT, effectively blocking dopamine reuptake and thereby increasing the extracellular concentration and duration of action of dopamine.^[1] Its selectivity profile distinguishes it from less selective DRIs like cocaine, which also interact significantly with SERT and NET.

Quantitative Pharmacological Data

The selectivity and potency of **GBR 12783** have been quantified through various in vitro and ex vivo studies. The following tables summarize key quantitative data, providing a comparative view of its interaction with monoamine transporters.

Table 1: In Vitro Binding Affinity and Functional Potency of **GBR 12783**

Parameter	Transporter	Species	Tissue/System	Value	Reference
IC ₅₀	DAT	Rat	Striatal Synaptosomes	1.8 nM	[2]
DAT	Rat	Striatal Synaptosomes	25 nM (without preincubation)	[3]	
K _i	DAT	Rat	Striatal Synaptosomes	≥ 20 nM (initial complex)	[3]
DAT	Rat	Striatal Synaptosomes	≤ 5 nM (isomerized complex)	[3]	
K _d	DAT	Rat	Striatal Membranes	1.6 nM ([³ H]GBR 12783)	
DAT	Rat	Striatal Membranes	0.23 nM ([³ H]GBR 12783 in 10 mM Na ⁺)		
B _{max}	DAT	Rat	Striatal Membranes	10.3 pmol/mg protein	
DAT	Rat	Striatal Membranes	12.9 pmol/mg protein (in 10 mM Na ⁺)		

Table 2: Selectivity Profile of **GBR 12783**

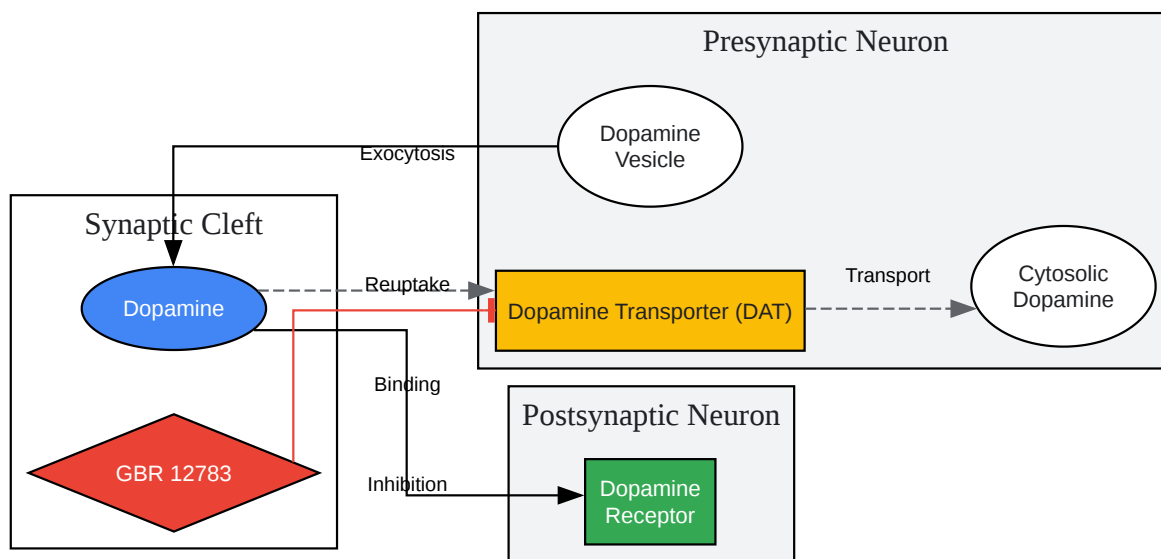
Comparison	Factor of Difference	Species	Experimental Condition	Reference
DAT vs. NET Uptake Inhibition	18-90 times more potent at DAT	Rat/Mouse	Varies	
DAT vs. SERT Uptake Inhibition	85-300 times more potent at DAT	Rat/Mouse	Varies	
DAT vs. NET Binding Affinity	~150-fold lower affinity for NET	Rat	[³ H]desipramine binding	

Table 3: In Vivo and Ex Vivo Efficacy of **GBR 12783**

Parameter	Value	Species	Administration	Reference
ID ₅₀ (DA Uptake Inhibition)	8.1 mg/kg	Rat	i.p. (30 min post-administration)	
Onset of Action	< 10 minutes	Rat	10 mg/kg i.p.	
Duration of Action	> 5 hours	Rat	10 mg/kg i.p.	

Mechanism of Action

GBR 12783 acts as a competitive inhibitor at the dopamine transporter. Its mechanism involves a two-step process where an initial collision complex is formed, which then slowly isomerizes to a more stable, and likely irreversible, complex. This interaction physically occludes the transporter, preventing the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. The binding of **GBR 12783** to DAT is sodium-dependent.



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Mechanism of **GBR 12783** action at the dopaminergic synapse.

Experimental Protocols

The following are detailed methodologies for key experiments involving **GBR 12783**.

Radioligand Binding Assay for DAT Affinity

This protocol is adapted from descriptions of [³H]**GBR 12783** binding studies.

Objective: To determine the binding affinity (K_d) and density of binding sites (B_{max}) of **GBR 12783** for the dopamine transporter in brain tissue.

Materials:

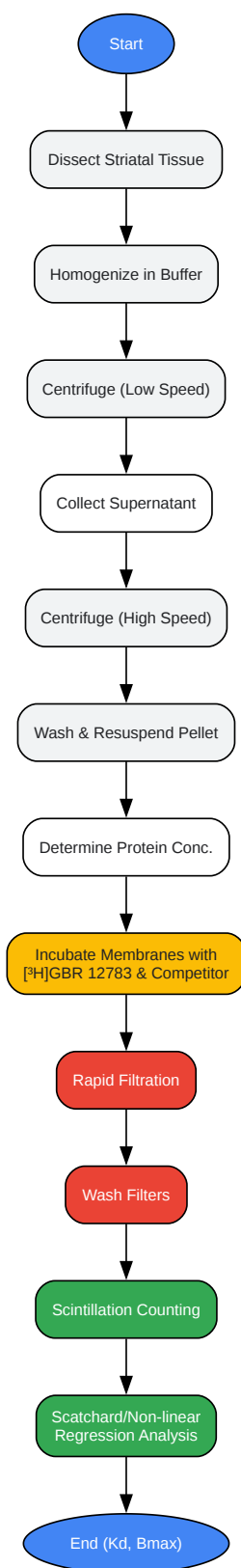
- Rat striatal tissue
- Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

- Assay Buffer: 50 mM Tris-HCl with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
- [³H]**GBR 12783** (radioligand)
- Unlabeled **GBR 12783** or a suitable displacer (e.g., mazindol) for non-specific binding determination
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation fluid
- Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter

Procedure:

- Membrane Preparation:
 - Dissect and homogenize rat striatal tissue in ice-cold Homogenization Buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
 - Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
 - Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.
 - Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
- Binding Assay:
 - In assay tubes, combine:
 - Aliquots of the membrane preparation (50-100 µg of protein).

- Increasing concentrations of [^3H]**GBR 12783** (e.g., 0.1 to 10 nM) for saturation experiments.
- For non-specific binding, add a high concentration of unlabeled **GBR 12783** or mazindol (e.g., 10 μM).
- Bring the final volume to 1 mL with Assay Buffer.
- Incubate the tubes at room temperature (or specified temperature) for 60 minutes.
- Filtration and Counting:
 - Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
 - Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
 - Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
 - Quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
 - Analyze the specific binding data using Scatchard analysis or non-linear regression to determine K_d and B_{max} .



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Workflow for a radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This protocol is based on methodologies for measuring [^3H]dopamine uptake in synaptosomes.

Objective: To measure the functional potency (IC_{50}) of **GBR 12783** in inhibiting dopamine uptake into presynaptic terminals.

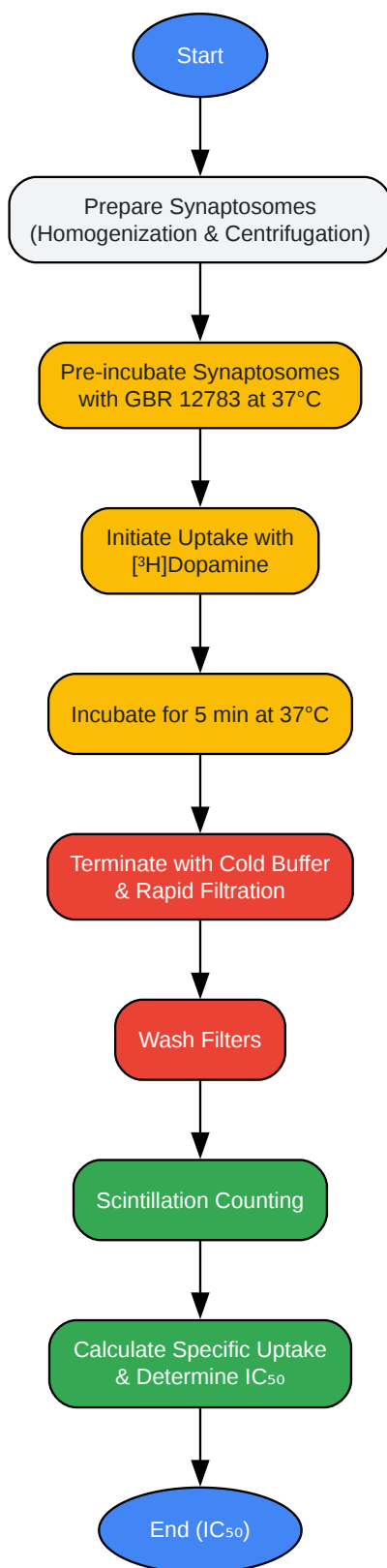
Materials:

- Rat striatal tissue
- Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.4
- Uptake Buffer: 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl_2 , 1.2 mM MgSO_4 , 1 mM ascorbic acid, 5 mM D-glucose, pH 7.4
- [^3H]Dopamine
- **GBR 12783**
- A non-specific uptake blocker (e.g., cocaine at a high concentration)
- Glass fiber filters, scintillation fluid
- Homogenizer, refrigerated centrifuge, filtration apparatus, liquid scintillation counter, shaking water bath

Procedure:

- Synaptosome Preparation:
 - Homogenize fresh striatal tissue in ice-cold Homogenization Buffer.
 - Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C.
 - Discard the supernatant and resuspend the synaptosomal pellet in ice-cold Uptake Buffer.

- Determine the protein concentration.
- Uptake Assay:
 - Aliquot the synaptosomal suspension into assay tubes.
 - Add varying concentrations of **GBR 12783** to the tubes to generate a dose-response curve. Include a vehicle control (for total uptake) and a non-specific uptake control (e.g., 500 μ M cocaine).
 - Pre-incubate the tubes at 37°C for 10 minutes in a shaking water bath.
 - Initiate the uptake by adding a fixed concentration of [3 H]Dopamine (e.g., 10-20 nM).
 - Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) at 37°C.
- Termination and Counting:
 - Terminate the reaction by adding 1 mL of ice-cold Uptake Buffer followed by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer.
 - Measure the radioactivity on the filters by liquid scintillation counting.
- Data Analysis:
 - Calculate specific uptake by subtracting the counts in the presence of the non-specific blocker from all other samples.
 - Plot the percent inhibition of specific uptake against the log concentration of **GBR 12783**.
 - Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.



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Workflow for a synaptosomal dopamine uptake assay.

In Vivo Microdialysis

This protocol provides a general framework for in vivo microdialysis to measure extracellular dopamine levels following **GBR 12783** administration, based on established methods.

Objective: To assess the effect of systemically administered **GBR 12783** on extracellular dopamine concentrations in a specific brain region (e.g., striatum) of a live animal.

Materials:

- Live rodent (e.g., rat)
- Stereotaxic apparatus
- Microdialysis probe
- Surgical tools
- Artificial cerebrospinal fluid (aCSF)
- **GBR 12783** solution for injection (e.g., i.p.)
- Automated infusion pump
- Fraction collector
- HPLC with electrochemical detection (HPLC-ED) system

Procedure:

- Surgical Implantation:
 - Anesthetize the animal and place it in a stereotaxic frame.
 - Perform a craniotomy over the target brain region (e.g., striatum).
 - Slowly lower the microdialysis probe to the desired coordinates and secure it in place.
- Probe Perfusion and Baseline Collection:

- Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Allow the animal to recover and the probe to stabilize for a period (e.g., 2-4 hours).
- Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
- Analyze the dopamine content of these baseline samples using HPLC-ED to establish a stable baseline.
- Drug Administration and Sample Collection:
 - Administer **GBR 12783** (e.g., 10 mg/kg, i.p.).
 - Continue to collect dialysate samples at the same regular intervals for several hours post-injection.
- Analysis:
 - Analyze the dopamine concentration in all collected dialysate samples using HPLC-ED.
 - Express the post-injection dopamine levels as a percentage of the pre-injection baseline.
 - Plot the percentage change in extracellular dopamine over time to visualize the effect of **GBR 12783**.

Conclusion

GBR 12783 is a cornerstone pharmacological tool for the study of the dopamine system. Its high potency and selectivity for the dopamine transporter allow for precise manipulation of dopaminergic signaling in a variety of experimental paradigms. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize **GBR 12783** in their investigations into the multifaceted roles of dopamine in health and disease.

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- To cite this document: BenchChem. [GBR 12783: A Technical Guide to a Selective Dopamine Reuptake Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139405#gbr-12783-as-a-selective-dopamine-reuptake-inhibitor]

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